4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol 4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol
Brand Name: Vulcanchem
CAS No.: 64820-41-3
VCID: VC21317480
InChI: InChI=1S/C21H17NOS/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)22-19/h1-13,21,23H,14H2
SMILES: C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4
Molecular Formula: C21H17NOS
Molecular Weight: 331.4 g/mol

4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol

CAS No.: 64820-41-3

Cat. No.: VC21317480

Molecular Formula: C21H17NOS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol - 64820-41-3

Specification

CAS No. 64820-41-3
Molecular Formula C21H17NOS
Molecular Weight 331.4 g/mol
IUPAC Name 4-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenol
Standard InChI InChI=1S/C21H17NOS/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)22-19/h1-13,21,23H,14H2
Standard InChI Key TYAICLLUTKIPRK-UHFFFAOYSA-N
Isomeric SMILES C1C(SC2=CC=CC=C2NC1=C3C=CC(=O)C=C3)C4=CC=CC=C4
SMILES C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4
Canonical SMILES C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator